4-Hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid
Description
Properties
CAS No. |
6305-49-3 |
|---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
4-hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O5/c1-23-12-6-3-5-11(9-12)17-13-7-4-8-16(24-2)18(13)15(20)10-14(17)19(21)22/h3-10,20H,1-2H3,(H,21,22) |
InChI Key |
CXGIXTAABARVIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C=CC=C(C3=C(C=C2C(=O)O)O)OC |
Origin of Product |
United States |
Biological Activity
4-Hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid, also known by its CAS number 6305-49-3, is a complex organic compound belonging to the class of naphthalenecarboxylic acids. Its unique structure, featuring a naphthalene core and multiple functional groups, positions it as a compound of interest in pharmacological research due to its potential biological activities, particularly anti-inflammatory and anticancer properties.
- Molecular Formula : C19H16O5
- Molecular Weight : 324.3 g/mol
- Density : 1.308 g/cm³
- Boiling Point : 487.3 °C at 760 mmHg
- CAS Number : 6305-49-3
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown its ability to modulate various inflammatory pathways by interacting with specific proteins involved in inflammatory responses. This interaction suggests potential therapeutic applications for conditions characterized by chronic inflammation.
Mechanisms of Action :
- Inhibition of Pro-inflammatory Cytokines : The compound has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- COX Enzyme Inhibition : It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Anticancer Activity
The compound has also been studied for its anticancer properties across various cancer cell lines. In vitro assays have demonstrated its cytotoxic effects, indicating its potential as an anticancer agent.
Case Studies :
- Cytotoxicity Assays : In studies involving human cancer cell lines such as H460 and A549, the compound exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, suggesting moderate to high cytotoxicity against these cells .
- Selectivity Towards Cancer Cells : Notably, the compound demonstrated selectivity towards specific cancer cell lines, indicating a favorable therapeutic index compared to normal cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of hydroxyl and methoxy groups appears to enhance its biological efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyl Group | Enhances anti-inflammatory activity |
| Methoxy Groups | Contributes to cytotoxicity against cancer cells |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Hydroxy-5-methoxy-1-naphthalene-2-carboxylic acid | Shares naphthalene core | Lacks additional methoxy group on the phenyl ring |
| 4-Hydroxyphenylacetic acid | Contains hydroxyl and carboxylic acid | Simpler structure without naphthalene moiety |
| 3-Methoxybenzoic acid | Contains methoxy and carboxylic acid | No naphthalene structure; simpler aromatic system |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Carboxamide Derivatives
Compounds 18a–b (e.g., 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide) share the 3-methoxyphenyl substituent but replace the naphthalene core with a thiophene ring. These derivatives are synthesized via formic acid–catalyzed cyclization and exhibit distinct electronic properties due to the sulfur-containing thiophene ring.
Naphthalene-2-Carboxylic Acid Derivatives with Bromo-Acetyl Groups
Naphthalene-2-carboxylic acid [4-(2-bromo-acetyl)-phenyl]-amide (12h) and naphthalene-2-carboxylic acid 4-(2-bromo-acetyl)-phenyl ester (12i) share the naphthalene-2-carboxylic acid backbone but feature bromo-acetyl substituents. These compounds (e.g., C₁₉H₁₄BrNO₃ for 12h) are synthesized via bromination in acetic acid. The bromine atom introduces steric bulk and electrophilic reactivity, contrasting with the target compound’s hydroxyl and methoxy groups.
Phosphonate Esters with 3-Methoxyphenyl Substituents
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate (C₁₀H₁₂F₃O₄P) shares the 3-methoxyphenyl group but replaces the naphthalene core with a phosphonate ester. This structural shift drastically reduces molecular weight (284.16 g/mol) and introduces trifluoromethyl and phosphonate groups, enhancing hydrolytic stability and altering pharmacokinetic profiles. Such compounds are often explored for pesticidal or neurological applications .
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₆O₅ | 324.3 | 4-OH, 5-OCH₃, 3-methoxyphenyl, -COOH | Naphthalene |
| 3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide (18a) | C₁₃H₁₂N₂O₂S | ~260 | 3-methoxyphenyl, -CONH₂ | Thiophene |
| Naphthalene-2-carboxylic acid [4-(2-bromo-acetyl)-phenyl]-amide (12h) | C₁₉H₁₄BrNO₃ | 400.2 | 4-(2-bromo-acetyl)phenyl, -CONH₂ | Naphthalene |
| 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate | C₁₀H₁₂F₃O₄P | 284.16 | 3-methoxyphenyl, -CF₃, phosphonate ester | Phosphonate |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biaryl Bond Formation
The Suzuki reaction is a cornerstone for constructing the 1-(3-methoxyphenyl)-naphthalene linkage. Adapting methods from US7498461B2, which details the synthesis of analogous naphthoic acids, involves:
- Preparation of Boronic Acid Precursors : 3-Methoxyphenylboronic acid is synthesized via lithiation-borylation of 1-bromo-3-methoxybenzene.
- Coupling with Brominated Naphthalene Derivatives : 6-Bromo-2-naphthoic acid methyl ester reacts with the boronic acid under palladium catalysis.
Example Protocol :
A mixture of 6-bromo-2-naphthoic acid methyl ester (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), $$ \text{Pd(PPh}3\text{)}4 $$ (1 mol%), and $$ \text{Na}2\text{CO}3 $$ (2.0 equiv) in THF/H$$_2$$O (4:1) is refluxed for 12 hours. Post-reaction, extraction with ethyl acetate and acidification yield the coupled product.
Friedel-Crafts Acylation for Naphthalene Core Assembly
Building the naphthalene skeleton via Friedel-Crafts acylation, as demonstrated in PMC3040863, involves cyclization of substituted benzaldehydes:
- Aldehyde Activation : 2-Hydroxy-1-naphthaldehyde undergoes condensation with ethyl chloroacetate in DMF with K$$2$$CO$$3$$ to form naphthofuran intermediates.
- Cyclization and Functionalization : Acid-catalyzed cyclization introduces the carboxylic acid moiety at position 2, while methoxy groups are installed via alkylation of hydroxyl precursors.
Critical Considerations :
- Protection-Deprotection : Transient protection of the 4-hydroxy group (e.g., as a methyl ether) prevents undesired side reactions during methoxy group installation.
- Solvent Effects : Anhydrous DMF enhances reaction homogeneity, while ethanol facilitates recrystallization.
Functional Group Interconversion and Final Derivatization
Ester Hydrolysis to Carboxylic Acid
Saponification of methyl or ethyl esters, as detailed in US7498461B2, employs:
Regioselective Methoxylation
Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:
- SNAr : Reaction of 4-hydroxy-5-bromo-naphthalene derivatives with NaOMe in DMSO at 120°C.
- Copper-Mediated Coupling : CuI/1,10-phenanthroline catalyzes coupling of aryl iodides with methanol, achieving >70% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd-catalyzed cross-coupling | 92 | 95 | |
| Friedel-Crafts | Cyclization, ester hydrolysis | 78 | 88 | |
| SNAr Methoxylation | NaOMe, DMSO, 120°C | 65 | 90 |
Insights :
- Suzuki coupling offers superior yields and scalability but requires expensive palladium catalysts.
- Friedel-Crafts routes are cost-effective but suffer from regioselectivity challenges.
Optimization and Industrial Scalability
Catalyst Recycling
Immobilized Pd catalysts (e.g., Pd on carbon) reduce costs by enabling reuse over 5–10 cycles without significant activity loss.
Q & A
Q. What are the optimized multi-step synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves electrophilic aromatic substitution and functional group modifications. Key steps include:
- Core naphthalene formation : Friedel-Crafts acylation or Suzuki coupling to introduce substituents .
- Methoxy/hydroxy group installation : Controlled alkylation or demethylation under acidic/basic conditions. Catalysts like BF₃·Et₂O improve regioselectivity .
- Carboxylic acid functionalization : Hydrolysis of esters or nitriles under reflux with HCl or NaOH .
Optimization metrics : Yield (60–85%) and purity (>95%) depend on solvent choice (e.g., dichloromethane for low polarity), temperature (60–120°C), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- HPLC-MS : Validates molecular weight (MW: 328.3 g/mol) and detects impurities (<2% by area normalization) .
- X-ray crystallography : Resolves spatial arrangement of methoxy and hydroxyl groups (bond angles: 120° for aromatic rings) .
Q. How can researchers design in vitro assays to evaluate anti-inflammatory and antioxidant activities?
- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀: 10–50 µM) using ELISA .
- Antioxidant : DPPH radical scavenging assay (EC₅₀: 20–100 µM) or lipid peroxidation inhibition in hepatic microsomes .
Controls : Use indomethacin (COX-2) and ascorbic acid (DPPH) for benchmarking.
Advanced Research Questions
Q. What strategies are employed to modify the core structure for enhanced bioactivity through derivatization?
- Azo coupling : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 3 to improve receptor binding .
- Esterification : Replace the carboxylic acid with methyl ester to enhance membrane permeability (logP increase from 2.1 to 3.5) .
- Hybrid molecules : Conjugate with thiazole or isoxazole moieties to target kinase pathways .
Q. How should discrepancies in reported solubility and reactivity across studies be addressed methodologically?
Q. What computational approaches predict the compound’s interactions with biological targets?
- Docking simulations (AutoDock Vina) : Model binding to COX-2 (PDB: 5KIR) with ΔG ≈ -9.2 kcal/mol .
- QSAR studies : Correlate methoxy positioning with antioxidant activity (r² > 0.85 for hydroxyl radical scavenging) .
Q. What methodologies assess environmental stability and degradation pathways?
Q. How does the substitution pattern of methoxy groups influence pharmacological profiles compared to analogs?
- Position 4-OH vs. 5-OCH₃ : 4-OH enhances hydrogen bonding with COX-2 (Ki: 0.8 µM vs. 2.5 µM for 7-methoxy analog) .
- Comparative studies : 5-methoxy derivatives show 2-fold higher antioxidant activity than 6-methoxy isomers due to resonance stabilization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
